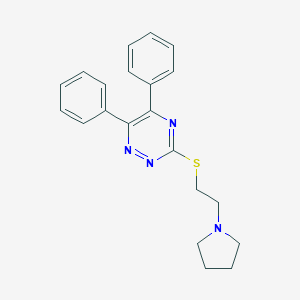![molecular formula C11H15N5O4S B276348 Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate](/img/structure/B276348.png)
Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, also known as EAI045, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and is currently being evaluated in clinical trials.
作用机制
Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate works by inhibiting the activity of the EGFR kinase, which is a key driver of cancer cell growth and survival. Specifically, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate binds to a specific pocket in the EGFR kinase domain, preventing its activity and leading to the inhibition of downstream signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to have a potent and selective inhibitory effect on EGFR kinase activity, both in vitro and in vivo. In preclinical studies, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and decrease tumor size. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
实验室实验的优点和局限性
One advantage of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate is its specificity for EGFR kinase, which makes it a valuable tool for studying the role of EGFR in cancer cell growth and survival. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has shown promising results in preclinical studies, which suggests that it may have potential as a therapeutic agent for the treatment of cancer. However, one limitation of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate is its relatively low solubility, which may make it difficult to use in certain experimental settings.
未来方向
There are several future directions for the development of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate and related compounds. One direction is to optimize the pharmacokinetic properties of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, such as improving its solubility and stability. Another direction is to explore the potential of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate in combination with other therapies, such as chemotherapy or immunotherapy. Finally, further studies are needed to elucidate the mechanisms of resistance to Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate, and to develop strategies to overcome this resistance.
合成方法
The synthesis of Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate involves several steps, including the reaction of 5-bromopyrimidine-2,4-dione with ethyl 2-mercaptoacetate, followed by the reaction of the resulting intermediate with methyl carbamate. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
科学研究应用
Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of cancer cells. In particular, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has been shown to be effective against EGFR (epidermal growth factor receptor) mutant lung cancer cells, which are often resistant to current therapies. In addition, Ethyl 4-amino-2-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-5-pyrimidinecarboxylate has also been shown to inhibit the growth of cancer cells that have developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib.
属性
分子式 |
C11H15N5O4S |
|---|---|
分子量 |
313.34 g/mol |
IUPAC 名称 |
ethyl 4-amino-2-[2-(methylcarbamoylamino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H15N5O4S/c1-3-20-9(18)6-4-14-11(16-8(6)12)21-5-7(17)15-10(19)13-2/h4H,3,5H2,1-2H3,(H2,12,14,16)(H2,13,15,17,19) |
InChI 键 |
QDJADPZHRWXVPN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC(=O)NC |
规范 SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,8-dimethyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B276265.png)
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276269.png)
![3-amino-5-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276270.png)
![3-amino-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276271.png)
![N-{[(3-amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276274.png)
![3-amino-7-methyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276275.png)
![N-methyl-N'-{[2-(3-methylphenyl)-8-oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-4-yl]acetyl}urea](/img/structure/B276277.png)
![methyl 2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276280.png)
![methyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276282.png)
![methyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276284.png)
![methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276285.png)

![N-{[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276287.png)
![Ethyl 4,5-dimethyl-2-[(2-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276290.png)